molecular formula C18H20O6 B14731123 o-Veratroin CAS No. 5653-61-2

o-Veratroin

Cat. No.: B14731123
CAS No.: 5653-61-2
M. Wt: 332.3 g/mol
InChI Key: OOCMVIWZLARXOS-UHFFFAOYSA-N
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Description

o-Veratroin: is an organic compound belonging to the class of aromatic ethers It is characterized by the presence of two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methylation of Guaiacol: One of the common methods to synthesize o-Veratroin involves the methylation of guaiacol (2-methoxyphenol). This reaction typically uses dimethyl sulfate or methyl iodide as the methylating agents in the presence of a base such as potassium carbonate.

    Industrial Production Methods: Industrially, this compound can be produced through the catalytic methylation of guaiacol using methanol in the presence of a suitable catalyst like copper or palladium. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Veratroin can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry:

  • o-Veratroin is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

  • Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases due to its bioactive properties.

Industry:

  • This compound is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which o-Veratroin exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biochemical processes, leading to its observed biological activities.

Comparison with Similar Compounds

    Guaiacol: Similar to o-Veratroin but with only one methoxy group.

    Veratrole: Another aromatic ether with two methoxy groups but in different positions on the benzene ring.

Uniqueness:

  • This compound’s unique arrangement of methoxy groups on the benzene ring imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

5653-61-2

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

1,2-bis(2,3-dimethoxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C18H20O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10,15,19H,1-4H3

InChI Key

OOCMVIWZLARXOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)C2=C(C(=CC=C2)OC)OC)O

Origin of Product

United States

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